molecular formula C26H23N3O5S2 B2591523 Methyl 2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate CAS No. 865174-95-4

Methyl 2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate

Cat. No. B2591523
CAS RN: 865174-95-4
M. Wt: 521.61
InChI Key: LJNJUMIXJVLEKY-RQZHXJHFSA-N
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Description

Methyl 2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C26H23N3O5S2 and its molecular weight is 521.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • The synthesis and oxidation of chiral 2-thiazolines, which are closely related to the benzothiazole structure, have been studied. These compounds have been prepared and analyzed for their reactivity and transformation capabilities in different chemical contexts (Aitken et al., 1997).

Structure-Activity Relationship in Benzothiazine Derivatives

  • Research on N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which share a structural similarity with the compound , revealed insights into their structure-activity relationships. These studies included quantum and chemical calculations and pharmacological screenings (Ukrainets et al., 2019).

Benzothiazolamine Derivatives for Neurotransmission Blockade

  • Analogues of riluzole, including benzothiazolamines, have been synthesized for their potential role in blocking excitatory amino acid-mediated neurotransmission. These studies demonstrate the potential of benzothiazole derivatives in neurological applications (Jimonet et al., 1999).

Catalysis in Organic Synthesis

  • Benzothiazolylamino compounds have been synthesized using Brønsted acidic ionic liquids as catalysts. This research highlights the utility of benzothiazole derivatives in facilitating organic synthesis processes (Shaterian & Hosseinian, 2015).

Antiviral and Antibacterial Applications

  • The synthesis of benzothiazole derivatives has also been explored for their potential antiviral and antibacterial properties. Studies have been conducted to understand their efficacy and structure-activity relationships in this context (Hafez et al., 2017).

Antitumor Activities

  • Certain benzothiazole derivatives have shown potent and selective antitumor activities, with studies focusing on their mechanism of action and metabolic transformations in sensitive cell lines (Chua et al., 1999).

Imaging and Sensing Applications

  • Research into the development of fluorescent probes based on benzothiazole derivatives has been conducted, demonstrating their potential in sensitive detection and imaging applications in various contexts (Sun et al., 2021).

properties

IUPAC Name

methyl 2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5S2/c1-4-15-29-22-14-11-18(25(31)34-3)16-23(22)35-26(29)27-24(30)20-7-5-6-8-21(20)28-36(32,33)19-12-9-17(2)10-13-19/h4-14,16,28H,1,15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNJUMIXJVLEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(S3)C=C(C=C4)C(=O)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate

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